Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI)

Description

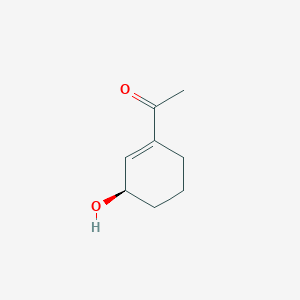

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-, (R)-(9CI) (CAS: N/A; molecular formula: C₈H₁₂O₂) is a chiral cyclic ketone derivative characterized by a cyclohexene ring substituted with a hydroxyl group at position 3 and an acetyl group at position 1. Key physical properties include a predicted boiling point of 250.9±40.0 °C, density of 1.067±0.06 g/cm³, and pKa of 12.98±0.40, indicating moderate hydrophilicity and weak acidity .

Properties

IUPAC Name |

1-[(3R)-3-hydroxycyclohexen-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPPAWADXHMHMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[C@@H](CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, commonly referred to as 1-acetyl-1-cyclohexene, is a compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential applications in pharmacology.

- Molecular Formula : C8H12O

- Molecular Weight : 124.18 g/mol

- CAS Number : 932-66-1

- Density : 0.962 g/cm³

- Boiling Point : 201-202 °C

- Melting Point : 73 °C

- Flash Point : 65 °C

The compound's structure includes a cyclohexene ring with a hydroxyl group, contributing to its reactivity and interaction with biological systems .

Biological Activity

Ethanone derivatives exhibit a range of biological activities, primarily due to their ability to interact with various biological targets. Here are key findings related to its biological activity:

1. Antimicrobial Activity

Studies have shown that compounds similar to ethanone can inhibit the growth of various bacteria. For instance, a related compound demonstrated significant antibacterial effects against Vibrio spp., which are known for their role in marine infections. The mechanism involves disruption of quorum sensing pathways, essential for bacterial communication and virulence .

2. Enzyme Inhibition

Ethanone derivatives have been investigated for their potential as enzyme inhibitors. For example, compounds bearing similar structures have shown inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in neurotransmission and physiological pH regulation, respectively. A study reported that certain derivatives exhibited Ki values in the nanomolar range against AChE, indicating potent inhibitory activity .

3. Antioxidant Properties

The antioxidant capacity of ethanone compounds has been explored, with findings suggesting they can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Antimicrobial Properties

A study published in PLoS ONE highlighted the effectiveness of ethanone analogs against Vibrio spp. The research focused on the structure-activity relationship (SAR) of these compounds. The results indicated that modifications in the cyclohexene structure could enhance antimicrobial efficacy.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Ethanone Analog A | 5.6 | Quorum Sensing Inhibition |

| Ethanone Analog B | 3.2 | Biofilm Disruption |

Case Study 2: Enzyme Inhibition

Research examining the inhibitory effects on AChE revealed that specific ethanone derivatives had notable Ki values:

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| Compound X | 22.13 ± 1.96 | AChE |

| Compound Y | 23.71 ± 2.95 | AChE |

These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is beneficial .

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives are often utilized in the synthesis of biologically active compounds. The specific compound in focus has been studied for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that compounds similar to Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)- exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory activities, making it a candidate for further exploration in treating inflammatory diseases .

- Synthesis of Natural Products : This compound can serve as an intermediate in the synthesis of various natural products, including terpenoids and flavonoids, which are known for their wide range of biological activities .

Industrial Applications

Ethanone derivatives are also valuable in industrial applications:

- Flavoring Agents : The compound's pleasant aroma makes it suitable for use in flavoring and fragrance formulations.

- Chemical Synthesis : It acts as a precursor in the synthesis of other organic compounds used in different chemical processes.

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various cyclohexene derivatives, including Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-. The findings revealed that these compounds effectively scavenge free radicals, suggesting their potential use in food preservation and health supplements .

Case Study 2: Synthesis of Flavonoids

In a research project aimed at synthesizing flavonoid compounds, Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)- was utilized as an intermediate. The study demonstrated that this compound could facilitate the formation of complex flavonoid structures with enhanced biological activity .

Comparison with Similar Compounds

a) trans-Ethanone, 1-(5-methyl-3-cyclohexen-1-yl)- (9CI) (CAS: N/A; C₉H₁₄O)

- Structure : Features a cyclohexene ring with a methyl group at position 5 and an acetyl group at position 1. The trans configuration alters spatial arrangement compared to the target compound.

- Properties : Molecular weight 138.21 g/mol; InChIKey: SMFFYCMTESNKHN-CBAPKCEASA-N .

- Contrast : Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity. Predicted to exhibit lower solubility in polar solvents.

b) cis-Ethanone, 1-(5-methyl-3-cyclohexen-1-yl)- (9CI) (CAS: 108186-51-2; C₉H₁₄O)

- Structure : Stereoisomer of the trans variant above, with a cis configuration between the methyl and acetyl groups.

- Properties : Molecular weight 138.21 g/mol; InChIKey: SMFFYCMTESNKHN-APPZFPTMSA-N .

| Parameter | Target Compound | trans-5-Methyl Derivative | cis-5-Methyl Derivative |

|---|---|---|---|

| Key Functional Groups | 3-Hydroxy, acetyl | Acetyl, 5-methyl | Acetyl, 5-methyl |

| Stereochemistry | (R)-configuration | trans | cis |

| Molecular Weight (g/mol) | 154.10 | 138.21 | 138.21 |

| Predicted Boiling Point | 250.9±40.0 °C | N/A | N/A |

Bicyclic Ethanone Derivatives

a) Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) (CAS: 159651-24-8; C₉H₁₂O)

b) Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) (CAS: 115913-30-9; C₉H₁₂O₂)

- Structure : Unique bicyclo[1.1.1]pentane ("padlock") scaffold with dual acetyl groups.

- Properties : Density 1.249±0.06 g/cm³; aqueous solubility 9.1 g/L (25°C) .

- Contrast : High symmetry and rigidity may limit conformational flexibility, impacting binding in biological systems.

Aromatic and Heterocyclic Ethanone Derivatives

a) p-Methyl Acetophenone (CAS: 122-00-9; C₉H₁₀O)

- Structure : Aromatic ring with acetyl and methyl groups at para positions.

- Properties: Boiling point 225°C; used in fragrances (FEMA No. 2677). Moderately toxic (oral LD₅₀ in rats: 3100 mg/kg) .

- Contrast : Aromaticity increases stability but reduces hydrogen-bonding capacity compared to the cyclohexene-based target.

b) Ethanone, 1-(8-hydroxy-5-quinolinyl)-(9CI) (CAS: N/A; C₁₁H₉NO₂)

- Structure: Quinoline heterocycle with hydroxyl and acetyl groups.

- Properties : Molecular weight 187.21 g/mol; oral LD₅₀ in rats: 500 mg/kg .

Q & A

Q. What are the recommended methods for synthesizing (R)-configured Ethanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-?

A common approach involves stereoselective acetylation of a cyclohexenol precursor. For example, using a chiral catalyst or enzyme-mediated kinetic resolution to achieve the (R)-configuration. Cyclohexene derivatives can be acetylated via Friedel-Crafts acylation, though regioselectivity must be controlled to target the 3-hydroxy position . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the enantiomer. Confirmation of structure requires NMR (¹H, ¹³C) and chiral HPLC .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (e.g., 254 nm) to monitor degradation via HPLC.

- pH sensitivity : Solubility and stability in buffers (pH 3–10) over 24–72 hours.

Hydrogen bonding between the hydroxyl and ketone groups may enhance stability in non-polar solvents but reduce it in aqueous acidic conditions .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H NMR to identify the cyclohexenyl protons (δ 5.5–6.0 ppm for olefinic H) and hydroxyl proton (broad peak at δ 1.5–2.5 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) and cyclohexenyl carbons.

- IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ for C₉H₁₂O₂ at m/z 152.0837) .

Advanced Research Questions

Q. How can enantiomeric purity be determined, and what challenges arise in chiral resolution?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention times are compared against a racemic mixture.

- X-ray crystallography : Single-crystal analysis with SHELX software provides absolute configuration confirmation .

Challenges: Low solubility in non-polar solvents may complicate column retention. Enantiomer interconversion via keto-enol tautomerism could artificially reduce measured purity .

Q. What computational methods predict the compound’s reactivity and tautomeric behavior?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

Q. How do structural analogs (e.g., 2-hydroxy vs. 3-hydroxy isomers) differ in physicochemical properties?

Comparative studies using:

- LogP measurements : 3-hydroxy derivatives may exhibit lower lipophilicity due to intramolecular H-bonding.

- Solubility : Polar solvents (e.g., DMSO) dissolve 3-hydroxy isomers more readily than 2-hydroxy analogs.

- Thermal analysis : Positional isomerism affects melting points (e.g., 3-hydroxy isomers melt 10–15°C lower than 2-hydroxy) .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing peak broadening or splitting at elevated temperatures.

- Cross-validation with synthetic intermediates : Compare spectra of precursor compounds to identify unexpected byproducts .

Q. How can the compound’s potential bioactivity be explored in drug discovery pipelines?

- Molecular docking : Screen against targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina.

- In vitro assays : Test antioxidant activity via DPPH radical scavenging or cytotoxicity in cancer cell lines (e.g., MTT assay).

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Methodological Considerations

- Stereochemical control : Prioritize enzymatic catalysis over chiral auxiliaries to minimize byproducts .

- Data validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments to address inconsistencies .

- Safety protocols : Use fume hoods and PPE when handling ketones; store in inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.